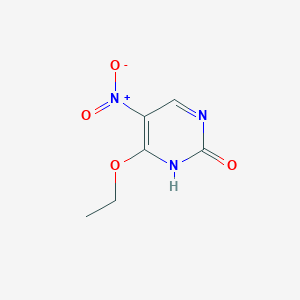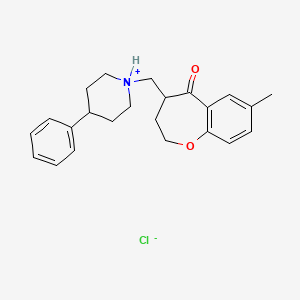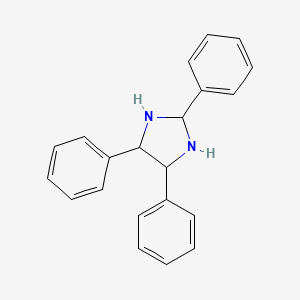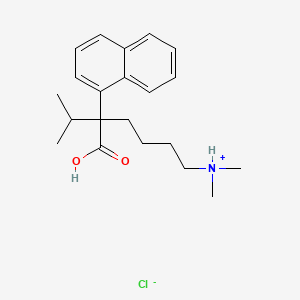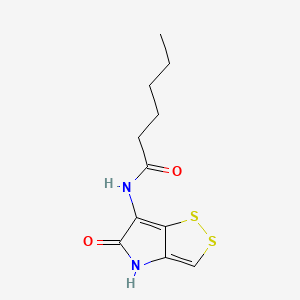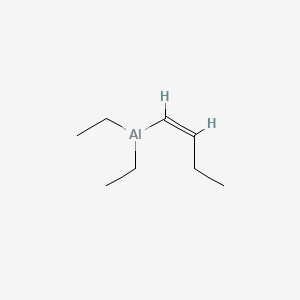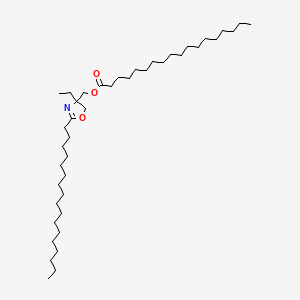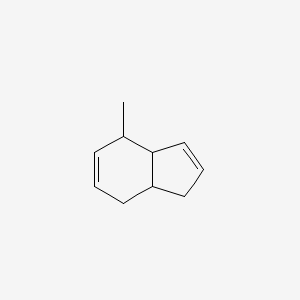
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- is a bicyclic hydrocarbon with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a tetrahydro ring and a methyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The process results in the reduction of the double bonds in the indene ring, leading to the formation of the tetrahydro compound.
Industrial Production Methods
Industrial production of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using hydrogenation catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be compared with other similar compounds such as:
1H-Indene, 3a,4,7,7a-tetrahydro-: Lacks the methyl group at the 4th position.
cis-Bicyclo[4.3.0]nona-3,7-diene: A stereoisomer with different spatial arrangement.
trans-Bicyclo[4.3.0]nona-3,7-diene: Another stereoisomer with a different spatial arrangement.
The uniqueness of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
7413-02-7 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
4-methyl-3a,4,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-4-2-5-9-6-3-7-10(8)9/h2-4,7-10H,5-6H2,1H3 |
Clave InChI |
YVLGRGCYQOZGCO-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC2C1C=CC2 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


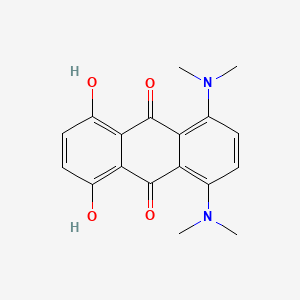
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
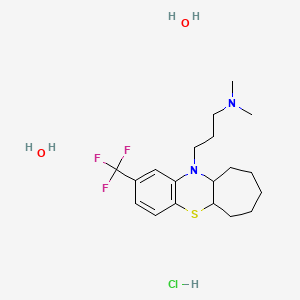

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
